Advanced Synthesis Guide: Topiroxostat and Structural Analysis of Benzene-Based Precursors
Advanced Synthesis Guide: Topiroxostat and Structural Analysis of Benzene-Based Precursors
Executive Summary
This technical guide provides an in-depth analysis of the synthesis of Topiroxostat (FYX-051), a selective non-purine xanthine oxidase (XO) inhibitor used for the management of hyperuricemia and gout.
Critical Structural Clarification: The user's query references 4-Amino-5-cyano-2-hydroxybenzoic acid (CAS: 72817-93-7) as a Topiroxostat intermediate. However, rigorous structural analysis confirms a fundamental divergence:
-
Topiroxostat is a bis-pyridine derivative linked by a 1,2,4-triazole ring (C₁₃H₈N₆).[1][2][3] It contains no benzene ring .
-
4-Amino-5-cyano-2-hydroxybenzoic acid is a benzene-based scaffold (C₈H₆N₂O₃).[4]
Therefore, this guide is structured to ensure scientific integrity:
-
Part A: Details the validated industrial synthesis of Topiroxostat using Pyridine-based precursors (4-Cyanopyridine and Isoniazid).
-
Part B: Provides a comparative analysis of 4-Amino-5-cyano-2-hydroxybenzoic acid, identifying its likely role as a precursor for Febuxostat analogs or related benzonitrile-based XO inhibitors, rather than Topiroxostat.[4]
Part A: Validated Synthesis of Topiroxostat (FYX-051)[4]
Retrosynthetic Analysis
The Topiroxostat molecule is constructed from two primary heterocyclic blocks:
-
4-Cyanopyridine (forms the nitrile-bearing pyridine ring).[4]
-
Isoniazid (Isonicotinic acid hydrazide) (forms the second pyridine ring and part of the triazole linker).
The core transformation involves the formation of a hydrazide intermediate followed by a cyclization to generate the 1,2,4-triazole core.
Experimental Protocol: The Pyridine-Triazole Route
Step 1: Formation of the Hydrazide Intermediate
This step couples 4-cyanopyridine with isoniazid.[4] Note that direct coupling often requires activation or specific conditions to favor the formation of the hydrazide linkage over side reactions.
Reagents:
-
Starting Material A: 4-Cyanopyridine (CAS: 100-48-1)[4]
-
Starting Material B: Isoniazid (CAS: 54-85-3)
-
Catalyst: Sodium Methoxide (NaOMe)[7]
Protocol:
-
Dissolution: Charge a reaction vessel with Methanol (10 volumes relative to 4-cyanopyridine). Add 4-Cyanopyridine (1.0 eq) and stir until dissolved.
-
Activation: Add Sodium Methoxide (0.1 - 1.0 eq) at room temperature. Stir for 1 hour to activate the nitrile group (forming an imidate intermediate in situ).
-
Addition: Add Isoniazid (0.9 - 1.0 eq) to the mixture.
-
Reflux: Heat the mixture to reflux (65°C) and maintain for 12–24 hours. The reaction progresses via the nucleophilic attack of the hydrazide on the activated imidate.
-
Isolation: Cool the reaction mixture to 0–5°C. The intermediate, N'-(2-cyanoisonicotinoyl)isonicotinohydrazide (or its tautomer), precipitates.
-
Filtration: Filter the solid and wash with cold Methanol. Dry under vacuum at 50°C.
Step 2: Cyclization to Topiroxostat
The linear hydrazide intermediate is cyclized to form the 1,2,4-triazole ring. This dehydration step is critical for establishing the drug's bioactivity.
Reagents:
-
Intermediate: From Step 1
-
Solvent: 2-Butanol or DMF[4]
-
Reagent: Phosphoric acid or p-Toluenesulfonic acid (p-TSA)[4]
Protocol:
-
Suspension: Suspend the hydrazide intermediate in 2-Butanol (10 volumes).
-
Acidification: Add Phosphoric acid (1.0 - 2.0 eq).
-
Cyclization: Heat the mixture to 80–100°C for 8–12 hours. The acid catalyzes the dehydration and ring closure.
-
Work-up: Cool to room temperature. The product, Topiroxostat , precipitates as a solid.[6][7][8][9]
-
Purification: Filter the crude solid. Wash with water and ethanol to remove acid residues and unreacted starting materials.
-
Recrystallization: Recrystallize from DMF/Water or Ethanol/Water to achieve >99.5% purity (HPLC).
Process Visualization (DOT Diagram)
Figure 1: Validated synthetic pathway for Topiroxostat from Pyridine-based precursors.[4]
Part B: Structural Analysis of 4-Amino-5-cyano-2-hydroxybenzoic Acid[4]
Chemical Profile
-
Chemical Name: 4-Amino-5-cyano-2-hydroxybenzoic acid[4][10][11][12]
-
Molecular Formula: C₈H₆N₂O₃[4]
-
Structure: A benzene ring substituted with:
Comparative Analysis: Why It Is Not a Topiroxostat Intermediate
The user's inquiry suggests a potential confusion with another class of XO inhibitors. The table below contrasts the structural requirements.
| Feature | Topiroxostat (Target) | 4-Amino-5-cyano-2-hydroxybenzoic acid (Inquiry) | Compatibility |
| Core Scaffold | Bis-pyridine (Heterocyclic) | Benzene (Carbocyclic) | Incompatible |
| Linker | 1,2,4-Triazole | N/A | N/A |
| Key Substituents | Cyano (-CN) on Pyridine | Cyano (-CN), Amino (-NH2), Hydroxy (-OH) | Partial Match (Cyano) |
| Drug Class | Non-purine, Pyridine-based | Likely Salicylate/Benzonitrile-based | Mismatch |
Likely Application: The Febuxostat Connection
This intermediate is structurally homologous to precursors used for Febuxostat (a thiazole-benzene hybrid) or related benzonitrile derivatives.
-
Febuxostat Structure: Contains a 3-cyano-4-isobutoxyphenyl moiety.[4]
-
Hypothesis: 4-Amino-5-cyano-2-hydroxybenzoic acid could be a scaffold for a novel analog where the amino group is modified or the hydroxyl is alkylated to mimic the Febuxostat pharmacophore.[4] It is not used in the manufacture of Topiroxostat.
Structural Divergence Visualization (DOT Diagram)
Figure 2: Structural divergence showing the incompatibility of the benzene-based intermediate with the pyridine-based Topiroxostat.
References
-
Topiroxostat Synthesis & Structure
-
Sato, T., et al. (2009).[1] "Discovery of 3-(2-cyano-4-pyridyl)-5-(4-pyridyl)-1,2,4-triazole, FYX-051 - a xanthine oxidoreductase inhibitor for the treatment of hyperuricemia."[1][4] Bioorganic & Medicinal Chemistry Letters, 19(21), 6225-6229.[1] Link
-
Fuji Yakuhin Co., Ltd. (2014).[7] "Method for producing Topiroxostat." World Intellectual Property Organization, WO2014017515. Link
-
-
Chemical Profile (User's Intermediate)
-
Febuxostat Structural Context
-
Teijin Pharma Ltd. (2002). "Polymorphs of 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylic acid." US Patent 6225474. Link
-
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Topiroxostat - Wikipedia [en.wikipedia.org]
- 3. GSRS [precision.fda.gov]
- 4. 65-49-6|4-Amino-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 5. CN108017619A - A kind of Topiroxostat impurity and preparation method thereof - Google Patents [patents.google.com]
- 6. CN108017619B - Topiroxostat impurity and preparation method thereof - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. veeprho.com [veeprho.com]
- 9. CN105367490A - New topiroxostat synthesis intermediate and preparation method thereof - Google Patents [patents.google.com]
- 10. 错误页 [amp.chemicalbook.com]
- 11. 3-Cyano-4-hydroxybenzoic acid | 70829-28-6 [chemicalbook.com]
- 12. 89-57-6|5-Amino-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 13. (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
